6-Methylpyridine-2-carbonitrile

Catalog No.
S1485784
CAS No.
1620-75-3
M.F
C7H6N2
M. Wt
118.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylpyridine-2-carbonitrile

CAS Number

1620-75-3

Product Name

6-Methylpyridine-2-carbonitrile

IUPAC Name

6-methylpyridine-2-carbonitrile

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3

InChI Key

CMADFEQMYFNYCF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C#N

Synonyms

6-Methyl-2-pyridinecarbonitrile; 2-Methyl-6-cyanopyridine; 6-Cyano-2-methylpyridine; 6-Methyl-2-cyanopyridine; 6-Methyl-2-pyridinecarbonitrile; 6-Methylpicolinonitrile; NSC 26022

Canonical SMILES

CC1=NC(=CC=C1)C#N

Pharmacological Research

Specific Scientific Field: Pharmacology and Toxicology

Methods of Application or Experimental Procedures: Samples of 6-methylnicotine analysed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) . Chemical analysis confirmed the sample was 6 methylnicotine, racemic, and 98 % pure utilizing 1 H NMR, chiral UPLC UV, and GC-MS, respectively .

Results or Outcomes: The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 2.9 % vs. 85.6 ± 0.6 % for freebase forms) . The QSAR computational pharmacology of 6 methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Conventional in vitro toxicology testing (Neutral Red and Ames) demonstrated 6 methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .

Synthesis of Antiasthma Agents

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 6-Methylpicolinonitrile has been used in the synthesis of triazolo[1,5-c]pyrimidines, which are potential antiasthma agents .

Results or Outcomes: The synthesized triazolo[1,5-c]pyrimidines could potentially be used as antiasthma agents. Further pharmacological testing and clinical trials would be needed to confirm their efficacy and safety .

Synthesis of Antitumor Agents

Summary of the Application: 6-Methylpicolinonitrile has been used in the synthesis of s-tetrazine derivatives, which are potential antitumor agents .

Results or Outcomes: The synthesized s-tetrazine derivatives could potentially be used as antitumor agents. Further pharmacological testing and clinical trials would be needed to confirm their efficacy and safety .

Synthesis of 3-Chloro-6-methylpicolinonitrile

Specific Scientific Field: Chemical Synthesis

Summary of the Application: 6-Methylpicolinonitrile can be used to synthesize 3-Chloro-6-methylpicolinonitrile, a compound that may have various applications in chemical reactions .

Results or Outcomes: The synthesized 3-Chloro-6-methylpicolinonitrile could potentially be used in various chemical reactions.

Metal-Ligand Cooperation

Specific Scientific Field: Organometallic Chemistry

Summary of the Application: 6-Methylpicolinonitrile can be used in the synthesis of pincer ligands, which have found significant applications in synthesis, bond activation, and catalysis .

Results or Outcomes: The synthesized pincer ligands could potentially be used in various chemical reactions.

6-Methylpyridine-2-carbonitrile, also known as 2-cyano-6-methylpyridine or 6-methylpicolinonitrile, is a heterocyclic aromatic compound. It belongs to the class of pyridine derivatives, which are aromatic molecules containing a six-membered ring with one nitrogen atom. The addition of a methyl group (CH3) at the 6th position and a cyano group (C≡N) at the 2nd position of the pyridine ring gives it unique chemical properties [].


Molecular Structure Analysis

The key feature of 6-Methylpyridine-2-carbonitrile is its aromatic pyridine ring. This ring structure consists of six carbon atoms and one nitrogen atom arranged in a planar hexagon, with delocalized electrons across the ring system. The methyl group at the 6th position is an electron-donating group, slightly increasing the electron density in the ring. The cyano group at the 2nd position, on the other hand, is an electron-withdrawing group due to the electronegativity of nitrogen. This creates a dipole moment within the molecule, making it slightly polar [].

It's important to note that 6-Methylpyridine-2-carbonitrile has a positional isomer, 6-Methylpyridine-3-carbonitrile. These isomers have the same functional groups but differ in their attachment points to the pyridine ring, leading to potentially different chemical properties [].


Chemical Reactions Analysis

Several chemical reactions involving 6-Methylpyridine-2-carbonitrile are relevant to scientific research. Here are a few examples:

  • Synthesis: A common method for synthesizing 6-Methylpyridine-2-carbonitrile involves the condensation of 2-aminopyridine with acetone followed by dehydration and subsequent cyanation with a cyanating agent like potassium cyanide.

Nucleophilic aromatic substitution (S_NAr): The electron-withdrawing cyano group can activate the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at specific positions on the ring, depending on the chosen nucleophile.


Physical And Chemical Properties Analysis

  • Melting point: 70-74 °C (literature value) [].
  • Boiling point: No data readily available.
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetonitrile [].
  • Stability: Stable under normal storage conditions.
  • Appearance: White to orange to brown crystalline powder.

XLogP3

0.8

LogP

0.84 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1620-75-3

Wikipedia

6-Methylpyridine-2-carbonitrile

Dates

Modify: 2023-08-15

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